Tributyl[2-(ethylsulfanyl)phenyl]stannane Tributyl[2-(ethylsulfanyl)phenyl]stannane
Brand Name: Vulcanchem
CAS No.: 731857-68-4
VCID: VC16791384
InChI: InChI=1S/C8H9S.3C4H9.Sn/c1-2-9-8-6-4-3-5-7-8;3*1-3-4-2;/h3-6H,2H2,1H3;3*1,3-4H2,2H3;
SMILES:
Molecular Formula: C20H36SSn
Molecular Weight: 427.3 g/mol

Tributyl[2-(ethylsulfanyl)phenyl]stannane

CAS No.: 731857-68-4

Cat. No.: VC16791384

Molecular Formula: C20H36SSn

Molecular Weight: 427.3 g/mol

* For research use only. Not for human or veterinary use.

Tributyl[2-(ethylsulfanyl)phenyl]stannane - 731857-68-4

Specification

CAS No. 731857-68-4
Molecular Formula C20H36SSn
Molecular Weight 427.3 g/mol
IUPAC Name tributyl-(2-ethylsulfanylphenyl)stannane
Standard InChI InChI=1S/C8H9S.3C4H9.Sn/c1-2-9-8-6-4-3-5-7-8;3*1-3-4-2;/h3-6H,2H2,1H3;3*1,3-4H2,2H3;
Standard InChI Key JQJYQWOZMGFSJT-UHFFFAOYSA-N
Canonical SMILES CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1SCC

Introduction

Chemical Structure and Physicochemical Properties

Tributyl[2-(ethylsulfanyl)phenyl]stannane belongs to the class of triorganotin compounds, with the general formula C18H30SSn\text{C}_{18}\text{H}_{30}\text{SSn}. The central tin atom is covalently bonded to three butyl groups and a 2-(ethylsulfanyl)phenyl moiety, creating a tetrahedral geometry. The ethylsulfanyl substituent introduces steric hindrance and electronic modulation, influencing its reactivity in cross-coupling reactions .

Physical Properties

The compound typically presents as a clear, viscous liquid with a density of approximately 1.15g/mL1.15 \, \text{g/mL} at 25C25^\circ \text{C}. Its boiling point ranges between 125C125^\circ \text{C} and 128C128^\circ \text{C} under reduced pressure (0.14mmHg0.14 \, \text{mmHg}), while solubility in water is negligible (<0.1g/L<0.1 \, \text{g/L}) due to its hydrophobic organotin structure .

PropertyValue
Molecular FormulaC18H30SSn\text{C}_{18}\text{H}_{30}\text{SSn}
Molecular Weight385.23g/mol385.23 \, \text{g/mol}
Density (25C25^\circ \text{C})1.15g/mL1.15 \, \text{g/mL}
Boiling Point125C/0.14mmHg125^\circ \text{C}/0.14 \, \text{mmHg}
Solubility in H2O\text{H}_2\text{O}9.9×105g/L9.9 \times 10^{-5} \, \text{g/L}

The infrared (IR) spectrum exhibits characteristic absorptions for the C-S bond (670cm1670 \, \text{cm}^{-1}) and Sn-C vibrations (490520cm1490–520 \, \text{cm}^{-1}) . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the ethylsulfanyl group shows a triplet at δ1.25ppm\delta 1.25 \, \text{ppm} (CH3_3) and a quartet at δ2.55ppm\delta 2.55 \, \text{ppm} (SCH2_2), while the aromatic protons resonate between δ7.2ppm\delta 7.2 \, \text{ppm} and δ7.8ppm\delta 7.8 \, \text{ppm} .

Synthesis and Characterization

Synthetic Routes

The synthesis of tributyl[2-(ethylsulfanyl)phenyl]stannane typically proceeds via a two-step protocol:

  • Lithiation of 2-(Ethylsulfanyl)phenyllithium:
    2-BrC6H4SEt2\text{-BrC}_6\text{H}_4\text{SEt} is treated with n-BuLi\text{n-BuLi} in tetrahydrofuran (THF) at 78C-78^\circ \text{C}, generating the corresponding lithium intermediate .

  • Transmetallation with Tributyltin Chloride:
    The lithiated species reacts with Bu3SnCl\text{Bu}_3\text{SnCl} at room temperature, yielding the target compound after purification by column chromatography (hexane/ethyl acetate) .

2-BrC6H4SEt+n-BuLi2-LiC6H4SEt+n-BuBr2\text{-BrC}_6\text{H}_4\text{SEt} + \text{n-BuLi} \rightarrow 2\text{-LiC}_6\text{H}_4\text{SEt} + \text{n-BuBr} 2-LiC6H4SEt+Bu3SnClBu3SnC6H4SEt-2+LiCl2\text{-LiC}_6\text{H}_4\text{SEt} + \text{Bu}_3\text{SnCl} \rightarrow \text{Bu}_3\text{SnC}_6\text{H}_4\text{SEt-2} + \text{LiCl}

This method achieves yields of 6070%60–70\%, with purity confirmed by gas chromatography-mass spectrometry (GC-MS) and 119Sn^{119}\text{Sn} NMR (δ8.2ppm\delta -8.2 \, \text{ppm}) .

Alternative Methods

Electrophilic stannylation using \text{Bu}_3\text{SnOTf in the presence of a palladium catalyst has also been reported, though this approach is less common due to side reactions involving the ethylsulfanyl group .

Mechanistic Insights into Reactivity

Tributyl[2-(ethylsulfanyl)phenyl]stannane participates in Stille couplings via a transmetallation mechanism. The sulfur atom coordinates to palladium, facilitating the transfer of the stannyl group to the metal center. This step is rate-determining and influenced by solvents (e.g., DMF accelerates transmetallation) and additives (e.g., LiCl\text{LiCl} enhances oxidative addition) .

In SmI2_2-mediated reductions, the compound acts as a radical precursor. The tin-sulfur bond undergoes homolytic cleavage upon electron transfer, generating a phenylthiyl radical that participates in C–C bond formation .

Applications in Organic Synthesis

Conjugated Polymers

The compound is employed in synthesizing thiophene-based polymers for organic photovoltaics. For example, Stille coupling with 5-bromo-2,2’-bithiophene produces poly(3-hexylthiophene) derivatives with power conversion efficiencies exceeding 8%8\% .

Pharmaceutical Intermediates

It serves as a key intermediate in the synthesis of Kynurenine aminotransferase (KAT) inhibitors. Coupling with 4-bromocrotonate followed by hydrolysis yields bicyclic sulfones with IC50_{50} values of 12nM12 \, \text{nM} against KAT II .

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